molecular formula C17H25N9O6 B189417 Tetrazolast meglumine CAS No. 133008-33-0

Tetrazolast meglumine

Katalognummer B189417
CAS-Nummer: 133008-33-0
Molekulargewicht: 451.4 g/mol
InChI-Schlüssel: PXORXOKNKGCVHI-BMWGJIJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrazolast meglumine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a tetrazole derivative that has been shown to have a wide range of biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of Tetrazolast meglumine is complex and not fully understood. It is thought to act as a modulator of ion channels and neurotransmitter release, as well as a regulator of cell signaling pathways. Tetrazolast meglumine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Tetrazolast meglumine has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various ion channels, including calcium, potassium, and sodium channels. It also regulates the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine. Tetrazolast meglumine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

Tetrazolast meglumine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a wide range of potential applications in various fields of scientific research. However, there are also limitations to its use. Tetrazolast meglumine is a complex compound that requires careful attention to detail and precise control of reaction conditions. It may also have potential side effects that need to be carefully investigated before use in lab experiments.

Zukünftige Richtungen

There are several future directions for research on Tetrazolast meglumine. One potential area of investigation is its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease. Another area of research is the development of new synthesis methods for Tetrazolast meglumine that are more efficient and cost-effective. Additionally, further investigation into the mechanism of action and biochemical and physiological effects of Tetrazolast meglumine may lead to new insights into its potential applications in scientific research.

Synthesemethoden

Tetrazolast meglumine can be synthesized using a variety of methods, including the reaction of tetrazole with an aldehyde or ketone in the presence of a reducing agent. Another common method involves the reaction of tetrazole with an alkyl halide in the presence of a base. The synthesis of Tetrazolast meglumine is a complex process that requires careful attention to detail and precise control of reaction conditions.

Wissenschaftliche Forschungsanwendungen

Tetrazolast meglumine has been used extensively in scientific research for its potential applications in a variety of fields, including pharmacology, biochemistry, and physiology. It has been shown to have a wide range of effects on various cellular processes, including the regulation of ion channels, neurotransmitter release, and cell signaling pathways. Tetrazolast meglumine has also been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease.

Eigenschaften

CAS-Nummer

133008-33-0

Produktname

Tetrazolast meglumine

Molekularformel

C17H25N9O6

Molekulargewicht

451.4 g/mol

IUPAC-Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline;hydrate

InChI

InChI=1S/C10H6N8.C7H17NO5.H2O/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5H,(H,11,12,14,15);4-13H,2-3H2,1H3;1H2/t;4-,5+,6+,7+;/m.0./s1

InChI-Schlüssel

PXORXOKNKGCVHI-BMWGJIJESA-N

Isomerische SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O

Kanonische SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O

Andere CAS-Nummern

133008-33-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.